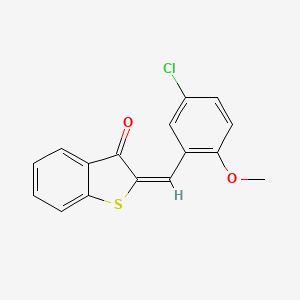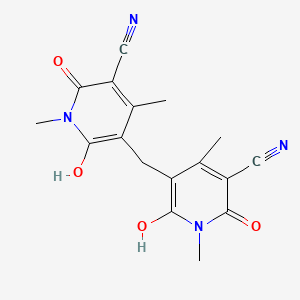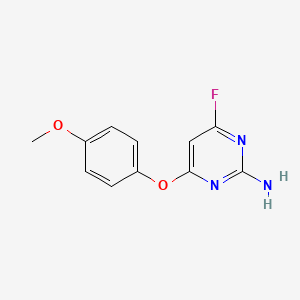![molecular formula C19H22N4O2 B5879134 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B5879134.png)
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate, also known as DMCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMCB is a derivative of hydrazine, which is a well-known compound used in the synthesis of different organic compounds.
Mecanismo De Acción
The exact mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, which are two major factors contributing to the progression of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and inhibit the growth and proliferation of cancer cells. In neurodegenerative disorders, this compound can reduce oxidative stress and inflammation, which are two major factors contributing to the progression of these diseases. Additionally, this compound has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate is its relatively simple synthesis method, which makes it easy to obtain for laboratory experiments. Additionally, this compound has been extensively studied for its potential applications in various fields, which makes it a promising compound for future research. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for research on 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate. One of the areas where this compound can be further studied is cancer treatment. More studies are needed to determine the exact mechanism of action of this compound and its potential use in combination with other anti-cancer drugs. Additionally, this compound can be further studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the potential toxicity of this compound and its safety for use in clinical settings.
Métodos De Síntesis
The synthesis of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with hydrazine hydrate followed by the reaction with diaminomethylene carbonyl chloride. The final product obtained is this compound, which is a white crystalline solid. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various fields. One of the primary areas where this compound has been researched is cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-19(2,3)15-8-6-14(7-9-15)17(24)25-16-10-4-13(5-11-16)12-22-23-18(20)21/h4-12H,1-3H3,(H4,20,21,23)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNVBEPWLZAGPX-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)
![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)
![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)
![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)

![3-(2-furylmethyl)-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5879125.png)

![N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5879139.png)

![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)